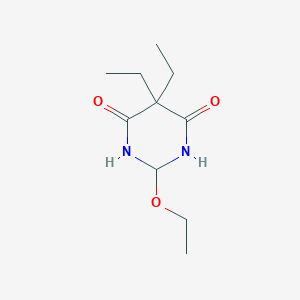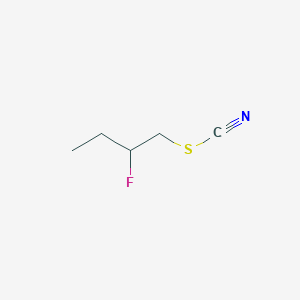
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is an organosulfur compound. It is a derivative of thiobenzoic acid, which is known for its applications in various chemical reactions and processes. This compound is characterized by the presence of a thiocarboxylic acid group and a morpholinoethyl ester group, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride can be synthesized through the reaction of thiobenzoic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction typically involves the formation of an ester bond between the carboxylic acid group of thiobenzoic acid and the hydroxyl group of 2-morpholinoethanol. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters. These products have various applications in synthetic chemistry and industrial processes .
Aplicaciones Científicas De Investigación
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and photochemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiobenzoic acid O-2-morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form reactive intermediates, which can then interact with other molecules. The formation of a 1,4-diradical intermediate has been observed in photochemical studies, indicating its potential reactivity and applications in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Thiobenzoic acid O-ethyl ester
- Thiobenzoic acid O-methyl ester
- Thiobenzoic acid O-phenyl ester
Uniqueness
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiobenzoic acid esters and suitable for specialized applications in research and industry .
Propiedades
Número CAS |
109506-39-0 |
|---|---|
Fórmula molecular |
C13H18ClNO2S |
Peso molecular |
287.81 g/mol |
Nombre IUPAC |
O-(2-morpholin-4-ium-4-ylethyl) benzenecarbothioate;chloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c17-13(12-4-2-1-3-5-12)16-11-8-14-6-9-15-10-7-14;/h1-5H,6-11H2;1H |
Clave InChI |
BYDSAXGPOLGRNH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC[NH+]1CCOC(=S)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


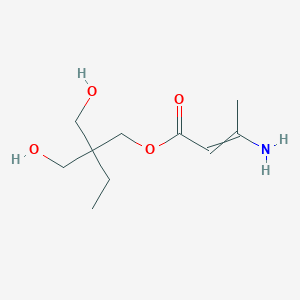

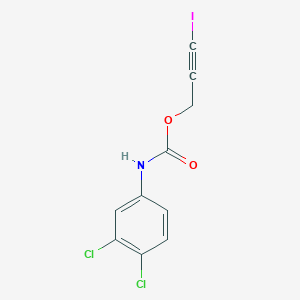


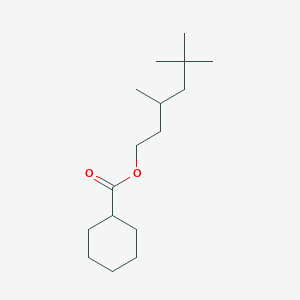
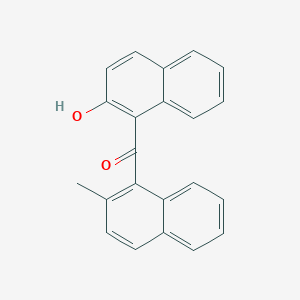
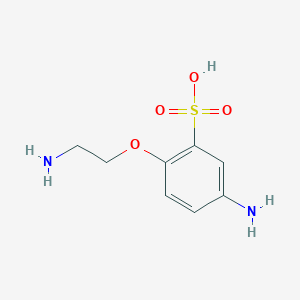
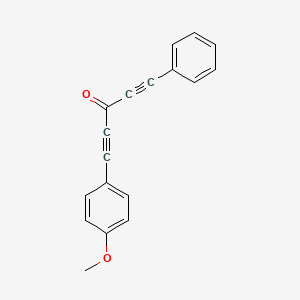
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
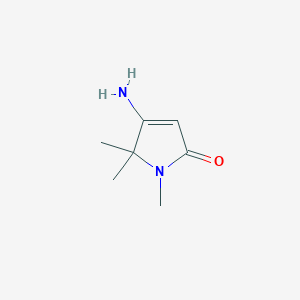
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
